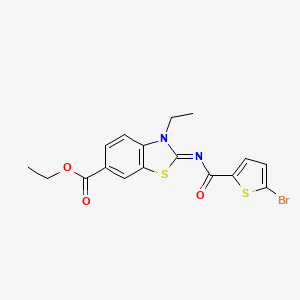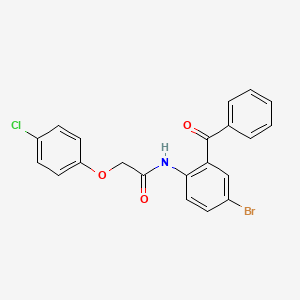
4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a member of the thiazole family of compounds and has been found to have significant effects on cellular processes, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins play critical roles in cellular processes, and their inhibition by this compound can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, inhibit inflammation in autoimmune disorders, and reduce viral replication in infectious diseases. Additionally, it has been found to have a favorable safety profile, with minimal toxicity and side effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine has several advantages as a research tool, including its specificity and potency. It has been shown to have high selectivity for its target enzymes and proteins, and can be used at low concentrations to achieve significant effects. However, its synthesis is complex and requires specialized equipment and expertise, which can limit its availability and use in some laboratories.
Zukünftige Richtungen
There are several future directions for research on 4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine, including the identification of new therapeutic applications, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and expand its potential applications. Overall, this compound is a promising candidate for further research and development, and has the potential to make significant contributions to the field of medicine.
Synthesemethoden
The synthesis of 4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine involves a multi-step process that begins with the preparation of 2-bromo-1-phenylethanone, which is then subjected to a series of reactions to produce the final compound. The process involves the use of various reagents and catalysts, and requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. It has been found to have significant effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. As a result, it has been identified as a potential treatment for various diseases, including cancer, autoimmune disorders, and infectious diseases.
Eigenschaften
IUPAC Name |
4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2S/c1-4(2)3-5-6(8)7(9)11-10-5/h4H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKLEYDJZZBVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=C1Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2789729.png)

![2-[3-[(4-Phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2789733.png)


![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)
![2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2789740.png)
![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2789744.png)
![2-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2789745.png)

![1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2789747.png)
![5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B2789749.png)